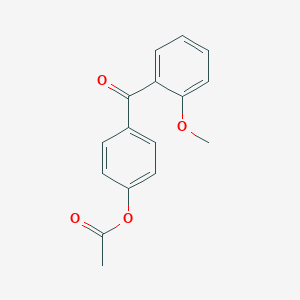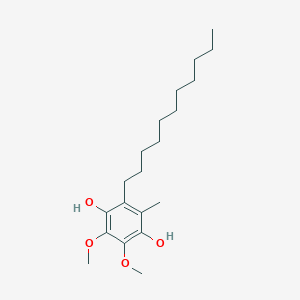
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol, also known as DMU-212, is a synthetic compound that belongs to the class of phenols. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
科学研究应用
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been studied for its potential use as a pesticide due to its insecticidal properties. In industry, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been studied for its potential use as a corrosion inhibitor due to its ability to inhibit the corrosion of metals.
作用机制
The mechanism of action of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol may also exert its effects through the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
生化和生理效应
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can reduce inflammation and oxidative stress in animal models of disease. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has also been shown to improve cognitive function in animal models of neurodegenerative disease.
实验室实验的优点和局限性
One of the main advantages of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol for lab experiments is its high potency and specificity. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying their functions. However, one of the limitations of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is its complex synthesis method, which can make it difficult and expensive to produce in large quantities. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. One area of interest is the development of novel therapeutic agents based on the structure of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. Researchers are also interested in studying the potential applications of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol in other fields, such as agriculture and industry. Additionally, there is a need for further research on the mechanism of action of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol and its effects on various signaling pathways in the body. Overall, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is a promising compound with a range of potential applications in scientific research.
合成方法
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can be synthesized using a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with 5-methyl-1-undecene to form 2,3-dimethoxy-5-methyl-6-undecylbenzaldehyde. The second step involves the reduction of this compound using sodium borohydride to form 2,3-dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. The synthesis of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is a complex process that requires expertise in organic chemistry.
属性
CAS 编号 |
121864-89-9 |
|---|---|
产品名称 |
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol |
分子式 |
C20H34O4 |
分子量 |
338.5 g/mol |
IUPAC 名称 |
2,3-dimethoxy-5-methyl-6-undecylbenzene-1,4-diol |
InChI |
InChI=1S/C20H34O4/c1-5-6-7-8-9-10-11-12-13-14-16-15(2)17(21)19(23-3)20(24-4)18(16)22/h21-22H,5-14H2,1-4H3 |
InChI 键 |
IJXLLOXOWYIJLG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
规范 SMILES |
CCCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
其他 CAS 编号 |
121864-89-9 |
同义词 |
2,3-DBH 2,3-dimethoxy-5-methyl-6-undecyl-1,4-benzoquinol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



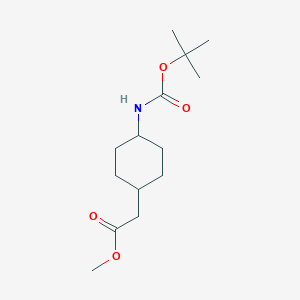
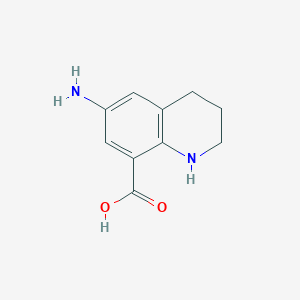
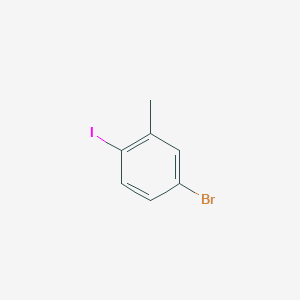
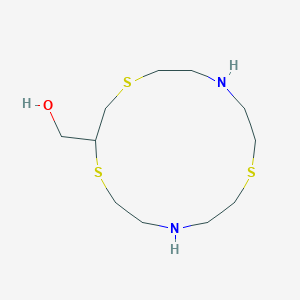
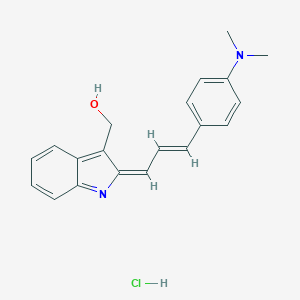
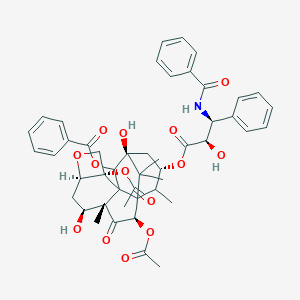
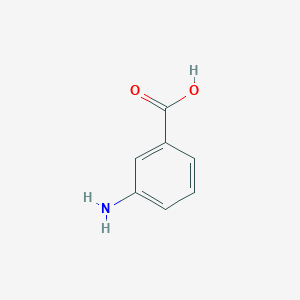
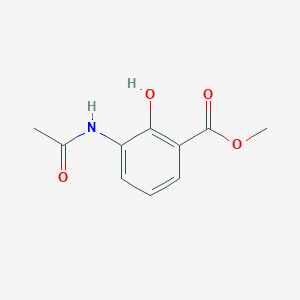
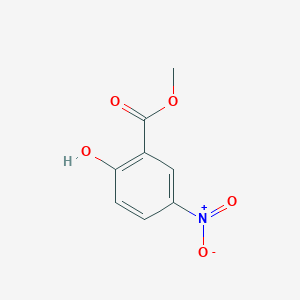
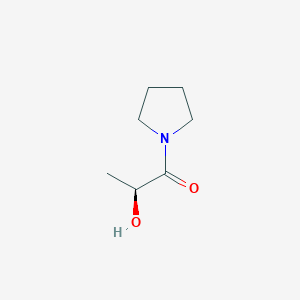
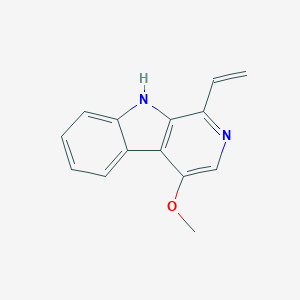
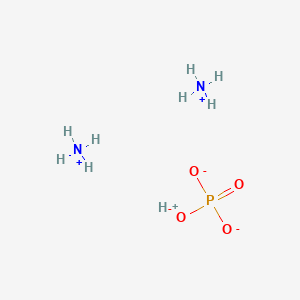
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
